N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21ClN4O4S2 and its molecular weight is 480.98. The purity is usually 95%.
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Scientific Research Applications
Biochemical Interactions and Mechanisms
The anthranilic acid derivatives related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide have been studied for their ability to activate the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor. This activation mediates NO downstream signaling through the generation of cGMP, suggesting a potential mechanism for vasodilation and blood pressure regulation. These compounds, such as HMR1766 (ataciguat sodium) and S3448, demonstrate mixed-type activation kinetics for sGC, are potentiated rather than inhibited by heme-iron oxidants, and can induce vasorelaxation in various vascular tissues (Schindler et al., 2006).
Synthesis and Anticancer Properties
Indapamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for their pro-apoptotic activity against melanoma cell lines, showing potential as anticancer agents. Compound 12 (SGK 266) in particular demonstrated significant growth inhibition and was further investigated for its ability to inhibit human carbonic anhydrase isoforms, suggesting a multifaceted mechanism of action with therapeutic implications in cancer treatment (Yılmaz et al., 2015).
Anti-Inflammatory and Anticancer Activity
Novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides have been synthesized and explored for their anti-inflammatory and anti-cancer properties. These compounds highlight the versatility of the 1,3,4-oxadiazol moiety in medicinal chemistry, underscoring the potential therapeutic benefits of such derivatives in treating inflammation and cancer (Gangapuram & Redda, 2009).
Structural and Biological Studies
The structural characteristics and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been examined, including their antioxidant and antibacterial potentials. These studies contribute to understanding the pharmacological profiles of such compounds and their potential utility in developing new therapeutic agents (Karanth et al., 2019).
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-12-9-13(2)11-25(10-12)31(27,28)15-5-3-14(4-6-15)18(26)22-20-24-23-19(29-20)16-7-8-17(21)30-16/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRSVKKOYXNKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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